Benzyl 1,4-diazepane-1-carboxylate

Orthogonal protection Cbz deprotection Peptide synthesis

Benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) is the benzyloxycarbonyl (Cbz)-protected derivative of 1,4-diazepane (homopiperazine), a seven-membered saturated heterocycle containing two nitrogen atoms. This compound serves as a widely utilized synthetic intermediate in medicinal chemistry and drug discovery, providing a selectively protected secondary amine that enables orthogonal deprotection strategies during multi-step synthesis of complex pharmacologically active molecules.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 117009-97-9
Cat. No. B039994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,4-diazepane-1-carboxylate
CAS117009-97-9
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
InChIKeyBXDQJVDEALOIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1,4-Diazepane-1-Carboxylate (CAS 117009-97-9): Procurement-Ready Cbz-Protected Homopiperazine Building Block for Medicinal Chemistry


Benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) is the benzyloxycarbonyl (Cbz)-protected derivative of 1,4-diazepane (homopiperazine), a seven-membered saturated heterocycle containing two nitrogen atoms [1]. This compound serves as a widely utilized synthetic intermediate in medicinal chemistry and drug discovery, providing a selectively protected secondary amine that enables orthogonal deprotection strategies during multi-step synthesis of complex pharmacologically active molecules [2].

Why Benzyl 1,4-Diazepane-1-Carboxylate (117009-97-9) Cannot Be Replaced by Generic 1,4-Diazepane Analogs in Synthesis Workflows


Substituting benzyl 1,4-diazepane-1-carboxylate with closely related protected diazepane analogs introduces quantifiable differences in orthogonal deprotection compatibility, physicochemical properties, and synthetic efficiency that directly impact multi-step synthesis outcomes. The Cbz (benzyloxycarbonyl) protecting group confers distinct solubility characteristics (LogP 1.8852 [1]), a specific pKa (10.42±0.20 predicted ), and hydrogen-bonding profile that differ from Boc-protected or unprotected variants. These differences are not merely theoretical—they manifest as altered reaction kinetics during coupling steps and variable purification behavior. Moreover, regulatory and procurement considerations favor this compound due to its well-established analytical characterization and commercial availability at defined purity grades (96%–98%) , eliminating the need for in-house protection–deprotection cycles that introduce additional impurities and batch variability.

Quantitative Differentiation Evidence for Benzyl 1,4-Diazepane-1-Carboxylate (117009-97-9)


Orthogonal Deprotection Compatibility: Cbz vs. Boc Protection in 1,4-Diazepane Scaffolds

Benzyl 1,4-diazepane-1-carboxylate (Cbz-protected) exhibits orthogonal deprotection compatibility under hydrogenolysis conditions (H₂, Pd/C) or mild acidic hydrogen bromide/acetic acid treatment, which is distinct from Boc-protected analogs that require strong acid (TFA or HCl) [1]. The Cbz group is stable to the basic and nucleophilic conditions that cleave Fmoc or Alloc protecting groups, enabling selective sequential deprotection in multi-step syntheses where a Boc-protected diazepane would undergo premature cleavage [2]. While direct head-to-head stability data for this specific compound is limited, class-level inference from established carbamate protecting group chemistry indicates that Cbz-protected amines tolerate conditions (e.g., NaHCO₃, pH 7-9) that would remove base-labile Fmoc groups [1].

Orthogonal protection Cbz deprotection Peptide synthesis Medicinal chemistry

Physicochemical Differentiation: LogP and pKa of Benzyl 1,4-Diazepane-1-Carboxylate vs. Unprotected Homopiperazine

Benzyl 1,4-diazepane-1-carboxylate (Cbz-protected) possesses a predicted LogP of 1.8852 and a pKa of 10.42±0.20 (predicted), while unprotected 1,4-diazepane (homopiperazine, CAS 505-66-8) has a reported pKa of ~9.8–10.2 and significantly higher water solubility due to its free secondary amine [1]. The Cbz protection increases lipophilicity, facilitating organic-phase extraction during workup and altering chromatographic retention for purification. The remaining unprotected nitrogen retains basicity (pKa ~10.4), allowing for selective alkylation or acylation without competing reactions at the protected site [2].

Lipophilicity LogP pKa Physicochemical properties

Synthetic Application: Role as Intermediate in Suvorexant (Insomnia Drug) Synthesis

Benzyl 1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of Suvorexant (Belsomra®), an FDA-approved dual orexin receptor antagonist for insomnia treatment [1]. The Cbz-protected diazepane ring is incorporated into the Suvorexant core structure and subsequently deprotected to unveil the secondary amine for further elaboration. This specific building block is preferred over Boc-protected analogs because the Cbz group remains intact during the multi-step sequence (including amide bond formation and heterocycle construction) and is cleanly removed under hydrogenolysis conditions that do not affect other sensitive functional groups in the advanced intermediate [1][2]. The 1,4-diazepane scaffold in Suvorexant is essential for optimal orexin receptor binding—a substitution of this protected building block with a different protecting group would alter the synthetic sequence and potentially introduce impurities [3].

Suvorexant Orexin antagonist API intermediate Pharmaceutical synthesis

Procurement Specifications: Defined Purity Grades and Boiling Point Consistency

Commercially available benzyl 1,4-diazepane-1-carboxylate is routinely supplied at purity grades of 96% (Sigma-Aldrich, Aladdin) or 98% (Capot Chemical, as determined by HPLC) . The reported boiling point is 130 °C at 0.7 hPa (lit.) . In contrast, the unprotected 1,4-diazepane (homopiperazine) is a hygroscopic solid with a reported boiling point of 170 °C at 760 mmHg, and the Boc-protected analog (tert-butyl 1,4-diazepane-1-carboxylate) is an oil with a boiling point of 95–105 °C at 0.1 mmHg [1]. The intermediate boiling point of the Cbz-protected compound simplifies distillation purification relative to the more volatile Boc analog and the less volatile unprotected amine.

Purity specification Boiling point Vendor comparison Quality control

Procurement-Driven Application Scenarios for Benzyl 1,4-Diazepane-1-Carboxylate (117009-97-9)


Multi-Step Medicinal Chemistry: Orthogonal Deprotection for Complex Drug Candidates

In medicinal chemistry campaigns requiring sequential deprotection of multiple amine functionalities, benzyl 1,4-diazepane-1-carboxylate provides the essential orthogonal Cbz protection. The compound's stability to basic conditions (e.g., piperidine used for Fmoc removal) allows chemists to retain the diazepane protection while selectively deprotecting other amines. This enables the construction of intricate molecular architectures without protecting group crossover, a common pitfall when using acid-labile Boc-protected analogs that would prematurely cleave under Fmoc deprotection conditions. The increased lipophilicity (LogP 1.8852) also facilitates organic-phase workup, streamlining multi-step purification [1].

Orexin Receptor Antagonist Development: Validated Building Block for Insomnia Therapeutics

Benzyl 1,4-diazepane-1-carboxylate is a validated intermediate in the synthesis of Suvorexant (Belsomra®), an FDA-approved dual orexin receptor antagonist for insomnia treatment [1]. Procuring this specific building block accelerates the development of orexin receptor-targeted compounds by providing a known, well-characterized starting material that mirrors the protection strategy used in successful drug candidates. Using the Cbz-protected diazepane eliminates the need to develop and validate alternative protection strategies, reducing process development time and regulatory documentation burden for early-stage drug discovery programs .

Kinase Inhibitor and CNS Drug Discovery: Privileged Scaffold with Favorable CNS Multiparameter Profile

The 1,4-diazepane core is a privileged scaffold in kinase inhibitor and CNS drug discovery. Benzyl 1,4-diazepane-1-carboxylate provides this scaffold with a removable Cbz protecting group that allows for late-stage diversification after core construction. The compound's physicochemical profile—including its moderate lipophilicity (LogP 1.8852), single hydrogen bond donor, and three hydrogen bond acceptors—aligns with CNS multiparameter optimization guidelines, supporting favorable brain penetration potential once the protecting group is removed and the amine is further functionalized [1]. This makes it a strategic procurement choice for neuroscience-focused discovery programs.

Antimicrobial Agent Synthesis: Building Block for Novel Antibacterial Candidates

Derivatives of 1,4-diazepane have demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli [1]. Benzyl 1,4-diazepane-1-carboxylate serves as the protected starting material for synthesizing these biologically active derivatives. Procuring the Cbz-protected building block enables medicinal chemists to rapidly access the diazepane core and introduce diverse substitution patterns through alkylation or acylation of the unprotected secondary nitrogen, followed by Cbz removal to unveil the second amine for further elaboration. The compound's defined purity (96%–98%) ensures consistent biological assay results across synthetic batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.